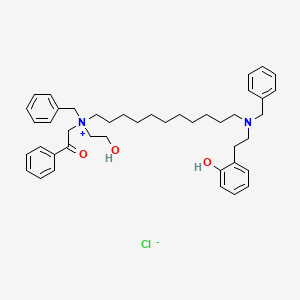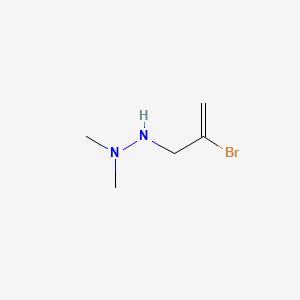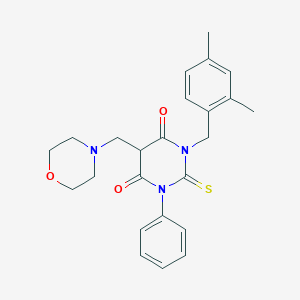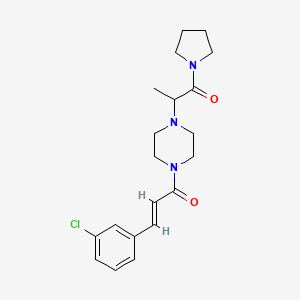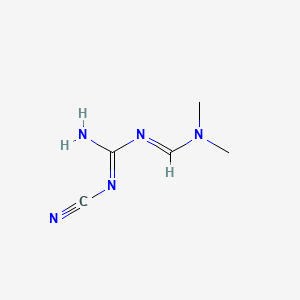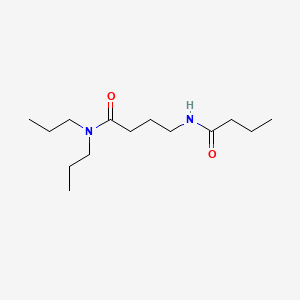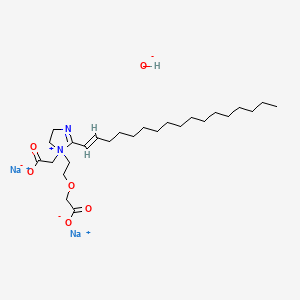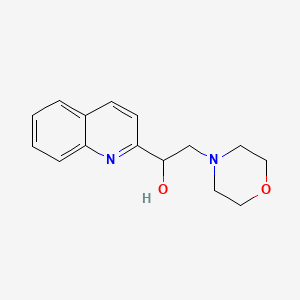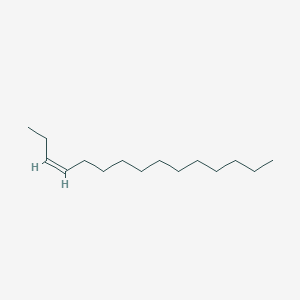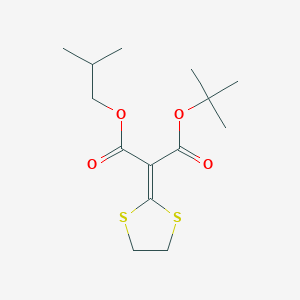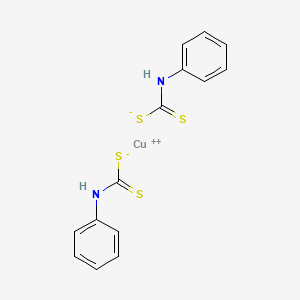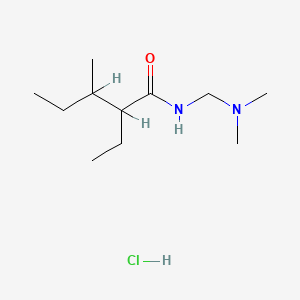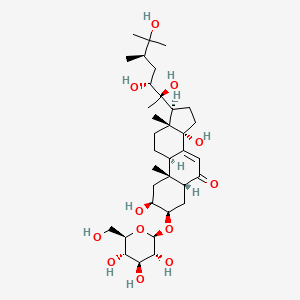
fibraurecdyside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fibraurecdyside A is a naturally occurring ecdysteroid glucoside isolated from the stems of the plant Fibraurea tinctoria . It is known for its complex structure, which includes multiple hydroxyl groups and a glucopyranosyl moiety. The compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fibraurecdyside A involves the extraction and isolation from the plant Fibraurea tinctoria. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Industrial Production Methods
Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions
Fibraurecdyside A can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the structure can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of ecdysteroids.
Industry: Its unique structure makes it a candidate for developing new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of fibraurecdyside A involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit cytochrome P450 3A4, an enzyme involved in drug metabolism . The compound’s effects are mediated through pathways involving oxidative stress and inflammation, making it a potential candidate for treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Fibraurecdyside A can be compared with other ecdysteroids and related compounds:
Fibrauretin A: Another compound isolated from Fibraurea tinctoria with similar biological activities.
Fibrauretinoside A: A furanoditerpenoid with distinct structural features but similar biological properties.
Palmatine: A quaternary protoberberine alkaloid with enzyme inhibitory effects.
Uniqueness
This compound is unique due to its glucoside moiety and multiple hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
CAS No. |
960506-35-8 |
|---|---|
Molecular Formula |
C34H56O12 |
Molecular Weight |
656.8 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,14-dihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C34H56O12/c1-16(30(2,3)42)11-25(38)33(6,43)24-8-10-34(44)18-12-20(36)19-13-22(45-29-28(41)27(40)26(39)23(15-35)46-29)21(37)14-31(19,4)17(18)7-9-32(24,34)5/h12,16-17,19,21-29,35,37-44H,7-11,13-15H2,1-6H3/t16-,17+,19+,21+,22-,23-,24+,25-,26-,27+,28-,29-,31-,32-,33-,34-/m1/s1 |
InChI Key |
MQWJGLSZBHVGLN-VBSSPFTJSA-N |
Isomeric SMILES |
C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C)C)O)O)O)C(C)(C)O |
Canonical SMILES |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)OC5C(C(C(C(O5)CO)O)O)O)O)C)C)O)O)O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


